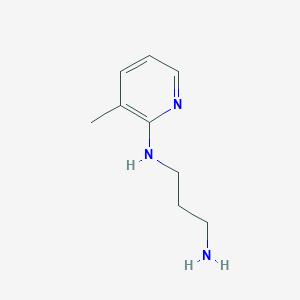

2-(3-Aminopropylamino)-3-methylpyridine

Description

Properties

IUPAC Name |

N'-(3-methylpyridin-2-yl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-8-4-2-6-11-9(8)12-7-3-5-10/h2,4,6H,3,5,7,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVVPVYSYDCLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-3-methylpyridine

This guide provides a comprehensive technical overview of 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline), a versatile heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its core chemical properties, synthesis, reactivity, and key applications, offering field-proven insights and detailed experimental context.

Core Chemical and Physical Properties

2-Amino-3-methylpyridine is a substituted pyridine derivative with the chemical formula C₆H₈N₂.[1][2][3] Its structure, featuring an amino group at the 2-position and a methyl group at the 3-position of the pyridine ring, imparts a unique combination of reactivity and electronic properties.[1][2][3]

Structural Representation & Key Features

The structure of 2-Amino-3-methylpyridine is characterized by a pyridine ring, which is an aromatic heterocycle. The amino group is a strong activating group, increasing the electron density of the ring and influencing its reactivity towards electrophiles. The methyl group also contributes to the electron-donating nature of the substituents.

Caption: Chemical structure of 2-Amino-3-methylpyridine.

Physicochemical Data

A summary of the key physicochemical properties of 2-Amino-3-methylpyridine is presented in the table below. This data is essential for its handling, storage, and application in various chemical processes.

| Property | Value | References |

| IUPAC Name | 3-methylpyridin-2-amine | [1][4] |

| Synonyms | 2-Amino-3-picoline, 3-Methyl-2-pyridinamine | [5][6][7][8] |

| CAS Number | 1603-40-3 | [4][6][8][9][10] |

| Molecular Formula | C₆H₈N₂ | [1][2][3][4][8][9] |

| Molecular Weight | 108.14 g/mol | [1][2][3][4][8][9] |

| Appearance | White to light yellow solid or liquid | [6] |

| Melting Point | 29-31 °C | [11][12] |

| Boiling Point | 221-222 °C | [6][11][12] |

| Density | 1.073 g/cm³ at 25 °C | [11][12] |

| Solubility | Soluble in water | [6] |

| pKa | 7.24 | [12] |

Synthesis of 2-Amino-3-methylpyridine

The primary industrial synthesis of 2-Amino-3-methylpyridine is achieved through the Chichibabin reaction, a nucleophilic substitution on the pyridine ring.[5][13][14][15]

The Chichibabin Reaction

This reaction involves the direct amination of 3-methylpyridine (3-picoline) using sodium amide (NaNH₂).[13][14][15] The amino group preferentially adds to the C2 position, which is activated by the ring nitrogen.[13][15]

Caption: Overview of the Chichibabin reaction for synthesizing 2-Amino-3-methylpyridine.

Experimental Protocol: Chichibabin Amination of 3-Methylpyridine

The following is a representative, detailed protocol for the laboratory-scale synthesis of 2-Amino-3-methylpyridine.

Materials:

-

3-Methylpyridine (3-picoline)

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Ammonium chloride (saturated aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium amide (1.1 equivalents) and anhydrous toluene.

-

The suspension is stirred under a nitrogen atmosphere.

-

3-Methylpyridine (1 equivalent) is added dropwise to the stirred suspension.

-

The reaction mixture is heated to reflux (approximately 110-115 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium amide.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or recrystallization to yield 2-Amino-3-methylpyridine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sodium amide is highly reactive with water; therefore, anhydrous solvents and a nitrogen atmosphere are crucial to prevent its decomposition and ensure the reaction proceeds efficiently.

-

Reflux Temperature: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic attack on the pyridine ring. Toluene is a suitable solvent due to its appropriate boiling point and its inertness under the reaction conditions.

-

Quenching with Ammonium Chloride: A saturated solution of a weak acid like ammonium chloride is used to safely neutralize the highly basic sodium amide without causing an overly exothermic or violent reaction that could occur with a strong acid.

Chemical Reactivity

The reactivity of 2-Amino-3-methylpyridine is dictated by the interplay of the pyridine ring nitrogen, the exocyclic amino group, and the methyl group.

N-Acylation and N-Alkylation

The primary amino group is a nucleophilic center and readily undergoes acylation and alkylation reactions.

-

N-Acylation: A common and important reaction is the protection of the amino group, for instance, by reacting it with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected derivative, 2-(BOC-amino)-3-methylpyridine.[16] This protection is often a necessary step in multi-step syntheses to prevent unwanted side reactions of the amino group.

Experimental Protocol: Boc-Protection of 2-Amino-3-methylpyridine [16]

Materials:

-

2-Amino-3-methylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

-

Dissolve 2-Amino-3-methylpyridine (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

The product can be purified by column chromatography on silica gel.

-

N-Alkylation: The amino group can also be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base.[6][11][17][18][19] This reaction is fundamental for the synthesis of more complex secondary and tertiary amines. The direct N-alkylation of amines with alcohols is also a modern and sustainable approach.[11][17][18]

Electrophilic Aromatic Substitution

The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[7][20][21][22] In the case of 2-Amino-3-methylpyridine, the 5-position is the most susceptible to electrophilic attack due to the directing effects of both the amino and methyl groups. Halogenation and nitration are common examples of such reactions.

Coordination Chemistry

2-Amino-3-methylpyridine can act as a ligand in coordination chemistry, binding to metal ions through the pyridine ring nitrogen and/or the exocyclic amino group.[13][16][23][24][25] It can form stable complexes with various transition metals, and these complexes have been investigated for their potential applications in catalysis and materials science.[13][16][23][24][25]

Spectroscopic and Analytical Data

A comprehensive analytical characterization is crucial for confirming the identity and purity of 2-Amino-3-methylpyridine.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum typically shows signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl group. The chemical shifts and coupling patterns are characteristic of the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum displays distinct signals for each of the six carbon atoms in the pyridine ring and the methyl group carbon. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (108.14 g/mol ). Fragmentation patterns can provide further structural information.[26] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=C and C=N stretching vibrations of the pyridine ring. |

Note: For detailed, assigned spectra and specific chemical shift values, it is recommended to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS) or PubChem.[4] A general protocol for acquiring NMR data for similar compounds is available.[27]

Applications in Drug Development

2-Amino-3-methylpyridine is a valuable building block in the pharmaceutical industry.[10] Its structural features allow for its incorporation into a wide range of biologically active molecules.

Synthesis of Pemirolast

Pemirolast is a mast cell stabilizer used for the treatment of allergic conjunctivitis. 2-Amino-3-methylpyridine is a key intermediate in its synthesis.

Synthesis of Lumacaftor

Lumacaftor is a drug used in combination with ivacaftor for the treatment of cystic fibrosis in patients with a specific gene mutation.[1][28][29][30] The synthesis of Lumacaftor utilizes 2-Amino-3-methylpyridine as a crucial starting material.[1][28][30] The synthesis involves a palladium-catalyzed coupling reaction of a derivative of 2-Amino-3-methylpyridine.[28]

Caption: Generalized workflow illustrating the role of 2-Amino-3-methylpyridine in the synthesis of pharmaceuticals.

Safety and Handling

2-Amino-3-methylpyridine is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[23][31]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[23][31]

Recommended Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile).[31][32][33][34]

-

Eye Protection: Safety glasses with side-shields or goggles.[31][32][33][34]

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.[31][32][33][34]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.[23][31][34]

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[14][31][32][33][34]

-

Avoid contact with skin, eyes, and clothing.[14][23][31][32][33][34]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[24][31] The compound is hygroscopic.[6]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[14][23][31]

-

Chemical waste should be collected in a designated, labeled hazardous waste container.[31]

Spill Response:

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14][31]

-

Large Spills: Evacuate the area and contact your institution's environmental health and safety department.[14][31]

Conclusion

2-Amino-3-methylpyridine is a foundational chemical building block with significant utility in organic synthesis and drug discovery. Its well-defined chemical properties and reactivity, particularly of its amino group, make it a versatile precursor for a wide range of more complex molecules. A thorough understanding of its synthesis, handling, and reactivity is essential for its safe and effective use in a research and development setting.

References

-

Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). MDPI. [Link]

-

2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2018). Loba Chemie. [Link]

-

Lumacaftor | New Drug Approvals. (2015). FDA. [Link]

-

Chichibabin reaction - Wikipedia. Wikipedia. [Link]

-

Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PMC. [Link]

-

Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: synthesis, spectroscopy, magnetic properties, and crystal structure. (2011). Taylor & Francis. [Link]

-

4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) - Suvchem Laboratory Chemicals. Suvchem Laboratory Chemicals. [Link]

-

4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS - Loba Chemie. (2013). Loba Chemie. [Link]

-

Chichibabin Reaction. Name-Reaction.com. [Link]

-

Process For Preparation Of Lumacaftor - QuickCompany. QuickCompany. [Link]

-

Spectral Assignments and Reference Data. Universitat de València. [Link]

-

Chichibabin aminations of pyridine bases - Justia Patents. (1996). Justia Patents. [Link]

-

2-AMINO-3-METHYLPYRIDINE - precisionFDA. precisionFDA. [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Rsc.org. [Link]

-

2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem. PubChem. [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC. [Link]

- Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents.

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]

-

Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

-

2-AMINO-3-METHYLPYRIDINE - precisionFDA. precisionFDA. [Link]

-

mass spectra - fragmentation patterns - Chemguide. Chemguide. [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

-

Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation. PMC. [Link]

-

2-Amino-3-methylpyridine - SIELC Technologies. (2018). SIELC Technologies. [Link]

-

Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. (2023). YouTube. [Link]

Sources

- 1. Process For Preparation Of Lumacaftor [quickcompany.in]

- 2. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]

- 3. GSRS [precision.fda.gov]

- 4. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2-Amino-3-methylpyridine | SIELC Technologies [sielc.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-3-Methyl Pyridine [jubilantingrevia.com]

- 11. benchchem.com [benchchem.com]

- 12. RU2165414C2 - Improved chichibabin's method for amination of pyridine derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. synquestlabs.com [synquestlabs.com]

- 15. chemistnotes.com [chemistnotes.com]

- 16. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications [mdpi.com]

- 17. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thalesnano.com [thalesnano.com]

- 19. researchgate.net [researchgate.net]

- 20. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. newdrugapprovals.org [newdrugapprovals.org]

- 29. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. medkoo.com [medkoo.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. jubilantingrevia.com [jubilantingrevia.com]

- 33. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 34. lobachemie.com [lobachemie.com]

Comprehensive Safety, Handling, and Operational Guide for 2-Amino-3-methylpyridine (CAS 1603-40-3)

Executive Summary

2-Amino-3-methylpyridine (also known as 2-Amino-3-picoline) is a critical heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and complex organic ligands. Due to its acute toxicity profile—particularly its high dermal permeability and inhalation hazards—rigorous engineering controls and self-validating handling protocols are mandatory. This whitepaper provides drug development professionals and bench scientists with a mechanistic understanding of the chemical's hazards and a field-proven, self-validating framework for its safe integration into synthetic workflows.

Physicochemical Profiling & Causality

Understanding the physical properties of 2-Amino-3-methylpyridine is the first step in mitigating risk, as its behavior directly dictates the necessary engineering controls.

-

State and Phase Transitions: With a melting point of 29–31 °C[1], the compound exists on the threshold between a crystalline solid and a viscous liquid at ambient room temperature. Causality: This phase duality requires temperature-controlled storage. Handling the chemical on a warm day may result in unexpected melting, rendering standard spatulas ineffective and increasing the risk of splashing. Positive displacement pipettes must be kept on standby for liquid transfers.

-

Hygroscopicity: The compound is highly hygroscopic[2],[1]. Causality: Exposure to ambient moisture not only degrades the reagent—compromising stoichiometric precision in synthetic workflows—but also alters its physical state, making it harder to handle safely. It must be stored and handled under an inert atmosphere (N₂ or Ar).

-

Vapor Pressure & Flash Point: It has a boiling point of 221–222 °C and a closed-cup flash point of 111–118 °C[2],[3]. Causality: While not highly volatile at room temperature, any exothermic reaction or external heating generates toxic amine vapors, necessitating the use of ABEK-rated filtration and continuous fume hood exhaust.

Data Presentation: Physicochemical and Hazard Summary

The following table synthesizes the critical quantitative data and hazard classifications for 2-Amino-3-methylpyridine, drawn from authoritative databases including [4] and the [5].

| Property / Hazard | Value / Classification | Causality / Operational Implication |

| Molecular Weight | 108.14 g/mol | Small molecular size facilitates rapid transdermal membrane permeation. |

| Melting Point | 29–31 °C | Phase transitions near room temperature require thermal control during handling. |

| Boiling Point | 221–222 °C | Low volatility at RT, but heating generates highly toxic vapors. |

| Flash Point | 111–118 °C (Closed Cup) | Combustible material; requires strict removal of all ignition sources. |

| Acute Oral Toxicity | LD50: 100 mg/kg (Rat) | Highly toxic if ingested; mandates strict hygiene and closed-system handling. |

| GHS Hazard Codes | H301, H310/H311, H331, H314, H373 | Fatal/toxic via all routes; causes severe burns; risks chronic organ damage. |

Toxicological Mechanisms & Hazard Assessment

The hazard profile of 2-Amino-3-methylpyridine is severe across multiple exposure routes. Supplier safety data sheets from and [2] classify the substance under strict GHS parameters.

-

Acute Systemic Toxicity (H301, H310, H331): The compound is classified as Toxic if swallowed, Toxic/Fatal in contact with skin, and Toxic if inhaled[2],[3]. Causality: The lipophilic nature of the methylpyridine ring facilitates rapid transdermal and mucosal absorption. Once absorbed, it bypasses initial localized defenses, leading to rapid systemic toxicity before hepatic first-pass metabolism can effectively clear it[4].

-

Corrosivity and Irritation (H314 / H318): It causes severe skin burns and serious eye damage[3]. Causality: The primary amine group acts as a moderate base (pKa ~7.24)[1], which can induce liquefactive necrosis upon contact with ocular or dermal tissues, destroying lipid bilayers and allowing deeper tissue penetration.

-

Chronic Exposure (H373): Repeated exposure may cause damage to organs[6]. Causality: The liver and kidneys are the primary sites for the metabolism and excretion of pyridine derivatives; chronic processing of these reactive intermediates leads to cumulative hepatotoxicity and nephrotoxicity.

Fig 2. Mechanistic pathway of systemic toxicity and metabolism following acute chemical exposure.

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflows

To ensure absolute safety, the following protocol is designed as a self-validating system . This means the successful completion of one step automatically verifies the safety of the previous step, preventing progression if a failure occurs.

Self-Validating Protocol for Dispensing and Reaction Setup

-

Environmental Verification: Before retrieving the chemical, verify that the fume hood face velocity is actively reading between 80–120 fpm.

-

Validation: If the alarm sounds or the monitor reads <80 fpm, the system prevents the user from opening the storage cabinet.

-

-

PPE Assembly: Don a chemical-resistant Tyvek suit, safety goggles, a face shield, and double gloves (inner: nitrile, outer: butyl rubber or laminate)[7],[1].

-

Causality: Nitrile alone does not provide sufficient breakthrough time against concentrated pyridine derivatives. Double gloving provides a validated fail-safe against the H310 (Fatal in contact with skin) hazard[3].

-

-

Inert Atmosphere Transfer: Transfer the sealed bottle to a glovebox or a heavily purged N₂/Ar atmosphere within the hood[1].

-

Causality: Prevents moisture absorption due to its hygroscopic nature, preserving chemical integrity and preventing unpredictable exothermic reactions with incompatible oxidizers[2].

-

-

Closed-System Weighing (The Validation Check): Tare a sealed, inert-purged reaction vial. Open the stock container, dispense the required mass using a positive displacement pipette (if ambient temp > 29 °C) or a non-reactive spatula, seal both containers, and re-weigh the vial.

-

Validation: If the mass difference exceeds the expected stoichiometric requirement + 2% margin of error, it indicates a droplet spill or calibration error inside the hood, triggering an immediate localized decontamination protocol before the vial is ever moved to the reaction station.

-

-

Decontamination Verification: Wipe down the exterior of all closed vials and the balance with a dilute acidic solution (e.g., 1% acetic acid) followed by water, to neutralize any microscopic residual amine[6].

Fig 1. Self-validating workflow for the safe handling and processing of 2-Amino-3-methylpyridine.

Emergency Response & Decontamination

Emergency protocols must be grounded in chemical causality to prevent exacerbating the hazard.

-

Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[7]. Crucial Causality: Do not use chemical neutralizers (acids) directly on the skin. The exothermic neutralization reaction between the acid and the amine base will generate localized heat, worsening the liquefactive tissue damage. Seek immediate medical attention[3].

-

Spill Cleanup: Isolate the area and ensure ABEK respirators are equipped[3],[1]. Neutralize the spill cautiously with a solid weak acid (e.g., citric acid powder). Causality: Strong liquid acids will cause a violent exothermic reaction, potentially vaporizing the chemical and creating a massive inhalation hazard. Citric acid safely protonates the amine, converting it into a non-volatile, water-soluble salt. Absorb the resulting mixture with an inert material (vermiculite or dry sand) and place it in a sealed, labeled container for hazardous waste disposal[2].

References

-

PubChem, National Library of Medicine. "2-Amino-3-methylpyridine | C6H8N2 | CID 15347." National Institutes of Health. URL:[Link]

-

Environmental Protection Agency (EPA). "Acute Oral Toxicity Data - 2-Amino-3-methylpyridine." EPA CompTox Chemicals Dashboard. URL: [Link]

Sources

- 1. 2-Amino-3-picoline | 1603-40-3 [chemicalbook.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. chemdor.com [chemdor.com]

- 4. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pasteur.epa.gov [pasteur.epa.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. hazcomfast.com [hazcomfast.com]

2-Amino-3-Methylpyridine Derivatives and Analogs: A Comprehensive Guide to Synthesis, Pharmacological Applications, and Coordination Chemistry

Introduction & Chemical Scaffold

The 2-amino-3-methylpyridine (also known as 2-amino-3-picoline) scaffold is a highly privileged pharmacophore in modern medicinal and coordination chemistry. Characterized by an endocyclic pyridine nitrogen and an exocyclic primary amine, this bidentate motif offers versatile coordination modes for transition metals and acts as a robust building block for synthesizing complex heterocyclic therapeutics.

From a drug design perspective, the steric bulk of the 3-methyl group restricts the rotation of substituents attached to the 2-amino group, locking derivatives into specific bioactive conformations. This structural rigidity is heavily exploited in the development of highly selective enzyme inhibitors, anticancer agents, and antimicrobial metal complexes[1][2].

Pharmacological Applications & Mechanistic Pathways

FAAH Inhibition and Non-Ulcerogenic Analgesia

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen target cyclooxygenase (COX) enzymes, often leading to gastrointestinal toxicity. By synthesizing amide derivatives of NSAIDs using 2-amino-3-methylpyridine, researchers have developed dual-action compounds that retain COX inhibition while potently inhibiting Fatty Acid Amide Hydrolase (FAAH) [3][4].

FAAH is the primary enzyme responsible for degrading anandamide (AEA), an endogenous cannabinoid. Inhibiting FAAH elevates AEA levels, activating CB1 and CB2 receptors to produce profound analgesia without the ulcerogenic side effects typical of NSAIDs. Notably, this interaction exhibits strict enantiomeric selectivity. The (S)-enantiomer of the ibuprofen derivative (Ibu-AM5) is approximately ten times more potent than its (R)-counterpart[4].

Diagram 1: Mechanism of (S)-Ibu-AM5 inducing analgesia via FAAH inhibition and AEA accumulation.

Anticancer Therapeutics

The 2-amino-3-methylpyridine core is frequently utilized to synthesize potent kinase inhibitors and antiproliferative agents. For example, azaindirubin derivatives synthesized from this scaffold demonstrate extraordinary cytotoxicity against HT29 colon tumor cells and MCF-7 breast cancer cells, with IC50 values plunging into the low nanomolar range (~2 nM)[5]. Furthermore, pyrido[2,3-d]pyrimidine diamine derivatives utilizing this backbone have shown superior efficacy against MCF-7 cells compared to standard chemotherapeutics like doxorubicin[1].

Coordination Chemistry & Antimicrobial Therapeutics

In coordination chemistry, 2-amino-3-methylpyridine acts as a powerful ligand for transition metals like Ag(I) and Cu(II). The endocyclic nitrogen serves as a strong nucleophilic center, while the exocyclic amine can participate in hydrogen bonding or act as a bridging ligand to form polymeric 2D structures[2][6].

The complexation of silver(I) with 2-amino-3-methylpyridine—yielding complexes such as [Ag(2-amino-3-methylpyridine)2]NO3 —drastically amplifies the inherent antimicrobial properties of the silver ion. This enhanced efficacy is attributed to the "chelate effect," which increases the lipophilicity of the metal complex, allowing it to penetrate bacterial cell membranes more efficiently than free metal ions or uncoordinated ligands[6][7].

Quantitative Efficacy Data

Table 1: Pharmacological and antimicrobial efficacy of key 2-amino-3-methylpyridine derivatives.

| Compound / Complex | Target / Assay | Efficacy Metric | Reference |

| (S)-Ibu-AM5 | FAAH Inhibition (Rat brain) | IC50 = 0.59 μM | [4] |

| (R)-Ibu-AM5 | FAAH Inhibition (Rat brain) | IC50 = 5.7 μM | [4] |

| 7'-azaindirubin-3'-oxime | MCF-7 / HT29 Proliferation | IC50 ≈ 2.0 nM | [5] |

| [Ag(2-amino-3-methylpyridine)2]NO3 | S. lutea (Antibacterial) | MIC = 2.0 μg/mL | [6] |

| Ag(I) Polymeric Complex | AChE Enzyme Inhibition | IC50 = 0.95 μg/mL | [2] |

In Vitro Metabolism & Pharmacokinetics

Understanding the metabolic fate of the 2-amino-3-methylpyridine scaffold is critical for preclinical toxicology. In vitro studies utilizing hepatic microsomes reveal significant species-dependent metabolism mediated by Cytochrome P450 enzymes[8].

-

Primary Metabolites: The scaffold is primarily metabolized into 2-amino-3-methylpyridine-N-oxide (2A3MPNO), 2-amino-3-hydroxymethylpyridine (2A3HMP), and 2-amino-3-methyl-5-hydroxypyridine (2A3M5HP)[8].

-

Species Variability: Dogs and rabbits exhibit high N-oxidation activity, whereas hamsters predominantly form the hydroxymethyl metabolite (2A3HMP). Rats show comparatively lower baseline metabolic turnover[8]. This species divergence dictates the selection of animal models during IND-enabling toxicology studies.

Experimental Methodologies

Protocol A: Synthesis of (S)-Ibu-AM5 (Amide Coupling)

Causality Note: This protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid of ibuprofen, while HOBt forms a reactive, hydrolysis-resistant OBt-ester intermediate. Crucially, HOBt suppresses the racemization of the (S)-enantiomer during coupling, preserving the stereocenter required for potent FAAH inhibition[3][4].

Diagram 2: Step-by-step synthetic workflow for the preparation of (S)-Ibu-AM5.

Step-by-Step Procedure:

-

Dissolve (S)(+)-ibuprofen (0.21 g, 1 mmol), EDC (0.21 g, 1.1 mmol), and HOBt (0.13 g, 1 mmol) in 10 mL of dry acetonitrile under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester.

-

Add 2-amino-3-methylpyridine (0.11 g, 1 mmol) to the activated mixture.

-

Allow the reaction to stir at room temperature for 48 hours. Monitor progression via TLC (silica gel).

-

Evaporate the solvent to dryness in vacuo.

-

Reconstitute the residue in 15 mL of brine and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate to yield the pure (S)-Ibu-AM5[4].

Protocol B: Synthesis of [Ag(2-amino-3-methylpyridine)2]NO3

Causality Note: The reaction is conducted in a water/ethanol mixture to ensure the solubility of both the inorganic silver salt and the organic ligand. The slow crystallization at 4°C is critical; rapid precipitation leads to amorphous powders, whereas slow cooling yields high-quality single crystals suitable for X-ray diffraction. The procedure must be protected from intense light to prevent the photoreduction of Ag(I) to elemental Ag(0)[6].

Step-by-Step Procedure:

-

Dissolve AgNO3 (0.170 g, 1.0 mmol) in 10 mL of deionized water in a foil-wrapped flask to minimize light exposure.

-

Prepare an ethanolic solution of 2-amino-3-methylpyridine (0.108 g, 1.0 mmol).

-

Add the ligand solution dropwise to the stirred silver nitrate solution over a period of 20 minutes.

-

Stir the resulting clear solution continuously for an additional 10 minutes.

-

Transfer the solution to a refrigerator (~4 °C) and leave undisturbed for several days.

-

Isolate the resulting colorless, plated crystals via vacuum filtration.

-

Wash the crystals with a minimal volume of cold ethanol and air-dry (Yield: ~76%)[6].

Conclusion

The 2-amino-3-methylpyridine scaffold is far more than a simple building block; it is a structural linchpin that dictates the pharmacokinetic and pharmacodynamic profiles of its derivatives. Whether deployed to lock NSAID derivatives into FAAH-inhibitory conformations, or utilized to shuttle antimicrobial silver ions across bacterial membranes via the chelate effect, mastering the chemistry of this molecule is essential for advanced drug discovery and coordination chemistry.

References

-

[1] Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen (2024). 1

-

[2] Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI (2023).2

-

[3] Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity. DiVA Portal (2015).3

-

[8] Comutagenesis-IV in vitro metabolism of the comutagen 2-amino-3-methylpyridine: species differences and metabolic interaction with norharman. PubMed / NIH. 8

-

[5] Azaindirubins, 7-7'-diazaindirubin and the corresponding 3'-oxime ether derivates: production thereof, their production and use as a medicament. Google Patents. 5

-

[4] Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode. PLOS ONE (2015). 4

-

[7] Synthesis, crystal structure, quantum chemical calculations, DNA interactions and antimicrobial activity of [Ag(2-amino-3-methylpyridine)2]NO3. Chalmers University of Technology (2010). 7

-

[6] Synthesis, Crystal Structure, Quantum Chemical Calculations, DNA Interactions, and Antimicrobial Activity of[Ag(2-amino-3-methylpyridine)2]NO3 and [Ag(pyridine-2-carboxaldoxime)NO3]. Inorganic Chemistry - ACS Publications (2010). 6

Sources

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 2. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications | MDPI [mdpi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode | PLOS One [journals.plos.org]

- 5. EP2379549B1 - 7-azaindirubins, 7'-azaindirubins, 7-7'-diazaindirubin and the corresponding 3'-oxime ether derivates: production thereof, their production and use as a medicament - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 8. Comutagenesis-IV in vitro metabolism of the comutagen 2-amino-3-methylpyridine: species differences and metabolic interaction with norharman - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 2-Amino-3-picoline in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling the Versatility of a Privileged Scaffold

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 2-amino-3-picoline (also known as 2-amino-3-methylpyridine) has emerged as a highly versatile and valuable scaffold. Its unique arrangement of a nucleophilic amino group and a methyl-substituted pyridine ring provides a powerful platform for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the applications of 2-amino-3-picoline, delving into the causality behind experimental choices and providing field-proven insights into its use in the synthesis of key heterocyclic motifs and bioactive molecules.

Core Physicochemical Properties and Reactivity Profile

2-Amino-3-picoline is a solid at room temperature with a molecular weight of 108.14 g/mol . Its structure features a pyridine ring, which imparts aromaticity and a degree of thermal stability. The exocyclic amino group at the 2-position is a key reactive site, readily participating in nucleophilic substitution and coupling reactions. The methyl group at the 3-position, while seemingly simple, can influence the regioselectivity of certain reactions and can itself be a site for functionalization under specific conditions.

| Property | Value |

| CAS Number | 1603-40-3 |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | Solid |

Spectroscopic data for 2-Amino-3-picoline can be found in various databases, providing valuable information for its characterization.

Pillar 1: N-Functionalization - A Gateway to Diverse Scaffolds

The primary amino group of 2-amino-3-picoline is a versatile handle for introducing a wide range of substituents, most notably through N-arylation reactions. These transformations are fundamental in the construction of N-aryl-2-aminopyridine moieties, which are prevalent in medicinal chemistry.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, offering a mild and highly general method for the N-arylation of amines.[1] The reaction of 2-amino-3-picoline with aryl halides or triflates, catalyzed by a palladium complex with a suitable phosphine ligand, provides a direct route to N-aryl-2-amino-3-picolines.

Causality in Experimental Design: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the reductive elimination step, which is typically the turnover-limiting step in the catalytic cycle. The base, commonly a sterically hindered alkoxide like sodium tert-butoxide, is crucial for the deprotonation of the amine to form the palladium-amido complex.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination.

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.2-2.0 equivalents).

-

Addition of Reactants: Add the aryl halide (1.0 equivalent) and 2-amino-3-picoline (1.1-1.5 equivalents).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) to the Schlenk tube.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[2] This copper-catalyzed reaction provides an alternative to palladium-based methods for the N-arylation of 2-amino-3-picoline, particularly with aryl iodides.[3]

Causality in Experimental Design: Traditional Ullmann conditions often required harsh reaction temperatures. The use of ligands, such as 1,10-phenanthroline or various amino acids, can significantly lower the required temperature and improve yields by stabilizing the copper catalyst and facilitating the coupling process.[2] The choice of base, often a carbonate or phosphate, is also critical for the reaction's success.

Experimental Protocol: General Procedure for Ullmann Condensation

-

Reaction Setup: In a reaction vessel, combine the copper catalyst (e.g., CuI, 5-20 mol%), the ligand (e.g., L-proline, 10-40 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Addition of Reactants: Add the aryl iodide (1.0 equivalent) and 2-amino-3-picoline (1.2-1.5 equivalents).

-

Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.

-

Reaction Execution: Heat the mixture to the required temperature (typically 100-150 °C) and monitor the reaction progress.

-

Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product.

Pillar 2: C-H Functionalization - The Power of a Directing Group

A significant advancement in modern organic synthesis is the ability to directly functionalize C-H bonds. The pyridine nitrogen in N-aryl-2-aminopyridine derivatives, formed from 2-amino-3-picoline, can act as an effective directing group in transition metal-catalyzed C-H activation reactions.[4] This strategy allows for the selective introduction of various functional groups at the ortho-position of the N-aryl ring.

Mechanistic Rationale: The pyridyl nitrogen coordinates to the metal center (e.g., palladium, rhodium, or iridium), forming a stable five- or six-membered cyclometalated intermediate.[4] This brings the metal catalyst in close proximity to the ortho-C-H bond of the N-aryl group, facilitating its cleavage and subsequent functionalization.

Caption: Generalized mechanism of directed C-H functionalization.

This chelation-assisted strategy enables a variety of transformations, including:

-

Annulation reactions: The reaction of N-aryl-2-aminopyridines with alkynes or alkenes can lead to the formation of fused heterocyclic systems such as indoles and quinolines.[4]

-

Acylation and Alkylation: Direct introduction of acyl and alkyl groups at the ortho-position.[4]

Pillar 3: Synthesis of Privileged Heterocyclic Scaffolds

2-Amino-3-picoline is a cornerstone in the synthesis of several classes of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.

Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that are present in several marketed drugs, including anxiolytics and hypnotics.[5][6] The reaction of 2-amino-3-picoline with α-haloketones is a classical and efficient method for the synthesis of substituted imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-picoline (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reactant: Add the α-haloketone (e.g., phenacyl bromide, 1.0 equivalent) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Work-up and Purification: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed, and the residue can be purified by recrystallization or column chromatography.

The versatility of this synthesis allows for the introduction of a wide range of substituents on the imidazo[1,2-a]pyridine core, enabling the exploration of structure-activity relationships in drug discovery programs.[7]

2-Amino-3-cyanopyridines and Quinolines

2-Amino-3-picoline can also serve as a precursor for more complex pyridine and quinoline derivatives. For instance, multicomponent reactions involving an aldehyde, a ketone, malononitrile, and ammonium acetate can lead to the formation of highly substituted 2-amino-3-cyanopyridines.[8] These compounds are valuable intermediates for the synthesis of other heterocyclic systems and have shown a range of biological activities, including as carbonic anhydrase inhibitors.[9]

Furthermore, derivatives of 2-amino-3-picoline can be utilized in the synthesis of quinoline scaffolds, which are found in a large number of natural products and pharmaceuticals with applications as antimalarials, antibacterials, and anticancer agents.[10][11] For example, a reductive cyclization of nitro and cyano groups in a precursor derived from 2-amino-3-picoline can yield 2-aminoquinoline derivatives.[10]

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The scaffolds derived from 2-amino-3-picoline are particularly prevalent in the development of kinase inhibitors, a major class of targeted cancer therapeutics.

PIM-1 Kinase Inhibitors

Several studies have reported the synthesis of potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[12][13][14] The thieno[2,3-b]pyridine and pyridothienopyrimidin-4-one scaffolds, which can be synthesized from 2-amino-3-picoline derivatives, have shown significant PIM-1 inhibitory activity.[12][13]

Structure-Activity Relationship Insights: The design of these inhibitors often involves the strategic placement of substituents on the core heterocycle to optimize interactions with the ATP-binding pocket of the kinase. For instance, the presence of specific aryl groups can lead to enhanced potency and selectivity.[14]

Conclusion: A Versatile Building Block for Future Innovations

2-Amino-3-picoline has proven to be a remarkably versatile and indispensable building block in organic synthesis. Its ability to undergo a wide range of transformations, from N-functionalization and directed C-H activation to the construction of complex heterocyclic systems, underscores its importance in both academic research and industrial drug development. The insights and protocols provided in this guide aim to equip researchers with the knowledge to effectively harness the synthetic potential of this privileged scaffold, paving the way for the discovery and development of novel molecules with significant therapeutic potential.

References

- Doraghi, F., Rezainia, L., Morshedsolouk, M. H., & Gholamzadeh, P. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20.

-

de Souza, M. C. B. V., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383.[6]

- Dou, G., Wang, D., & Shi, D. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. Heterocycles, 92(3), 521-527.

-

Othman, L. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-494.[15]

- Gund M, et al. (2017). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial Activities. Der Pharma Chemica, 9(1): 1-7.

- An overview of various heterocyclic imidazopyridine, triazolopyridine and quinoline derivatives and their biological applications. Moroccan Journal of Chemistry, 5(2), 317-324.

- A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 25(1), 143-151.

- de Souza, M. C. B. V., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383.

- Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494-12504.

- El-Sayed, M. A. A., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 25(1), 1-15.

- Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 9(3), 35-38.

- Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.).

- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.

- Othman, L. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-494.

- Buchwald–Hartwig amin

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry, 10(36), 7353-7359.

- El-Damasy, A. K., et al. (2017). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Archiv der Pharmazie, 350(1-2), e1600277.

- Ullmann condens

- Abouzid, K. M., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3343-3356.

- El-Sayed, M. A. A., et al. (2020). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. ACS Omega, 5(33), 20993-21005.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

- Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.).

- Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. (n.d.).

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Bussiere, D. E., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.

- Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(13), 2453-2455.

- El-Sayed, M. A. A., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. European Journal of Medicinal Chemistry, 247, 115024.

- Pd(ii)-catalyzed C(sp3)–H arylation of amino acid derivatives with click-triazoles as removable directing groups. Organic & Biomolecular Chemistry, 15(32), 6746-6749.

- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4144-4147.

- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.

- A kind of synthesis of picoline of 2 amino 4 and its purification process.

- Ullmann coupling-An overview. OperaChem.

- Award Lecture Paper: Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activ

- Palladium-Catalyzed β-C(sp3)–H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands. Molecules, 29(1), 1-12.

- Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-iodopyridine. RSC Advances, 7(71), 44889-44893.

- Ullmann reaction. In Wikipedia.

- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl

- On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.

- Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties.

- Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Molecules, 25(14), 1-20.

- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Medicinal Chemistry, 12(1), 115-125.

- Cu(OTf)2 Enhanced Intramolecular Nucleophilic N-Arylation of 2-Amino-3-arylquinolines. Request PDF.

- Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. Molecules, 27(19), 1-15.

- Application Notes and Protocols for the N-arylation of 4-Amino-2-(benzylthio)-6-chloropyrimidine. Benchchem.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ullmann coupling-An overview - operachem [operachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Double geminal C-H activation and reversible alpha-elimination in 2-aminopyridine iridium(III) complexes: the role of hydrides and solvent in flattening the free energy surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. connectjournals.com [connectjournals.com]

- 12. iipseries.org [iipseries.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Strategic Role of 2-Amino-3-methylpyridine in Advanced Chemical Synthesis: A Comprehensive Technical Guide

Executive Summary

2-Amino-3-methylpyridine (CAS: 1603-40-3), also known as 2-Amino-3-picoline, is a highly versatile heterocyclic building block characterized by a unique electronic dichotomy. The presence of an electron-withdrawing endocyclic pyridine nitrogen paired with an electron-donating exocyclic amine and a sterically active methyl group endows this molecule with exceptional nucleophilic and chelating properties [[1]](). As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind its applications in active pharmaceutical ingredient (API) engineering, metallopharmaceutical design, and agrochemical formulation.

Pharmaceutical Applications & API Engineering

Crystal Engineering and Proton-Transfer Salts

A primary bottleneck in modern drug development is the suboptimal physicochemical properties (e.g., solubility, mechanical stability, bioavailability) of raw APIs. 2-Amino-3-methylpyridine serves as an excellent model API for supramolecular crystal engineering. By reacting it with specific carboxylic acid coformers, researchers can generate proton-transfer salts that drastically improve pharmacokinetic (ADME) profiles 2.

Mechanistic Causality: When exposed to acids like fumaric acid or 5-chlorosalicylic acid, protonation occurs selectively at the endocyclic pyridine nitrogen rather than the exocyclic amine. This regioselectivity is driven by the thermodynamic stabilization of the resulting pyridinium cation via aromatic resonance. The protonated nitrogen then acts as a potent hydrogen-bond donor, interacting with the carboxylate anion to form highly stable R22(8) ring motifs 2. The choice of coformer dictates the macroscopic stability of the crystal: dicarboxylic acids like fumaric acid create an extensive 3D hydrogen-bonding network, resulting in a tightly packed lattice with minimal void volume, whereas bulky coformers introduce steric hindrance that loosens the packing [[3]]().

Metallopharmaceuticals and Anticancer Agents

Transition metal complexes utilizing 2-amino-3-methylpyridine as a ligand have demonstrated profound biological activity.

-

Platinum Complexes: It is a critical component in the synthesis of next-generation cisplatin analogues, such as cis-[ammine(2-amino-3-picoline)PtCl2]4. The steric bulk of the 3-methyl group alters the spatial approach of the platinum center to DNA, which helps overcome the target-site resistance mechanisms often encountered with traditional cisplatin therapies.

-

Silver/Copper Coordination Polymers: Ag(I) and Cu(II) complexes exhibit moderate antibacterial and antioxidant activities. In these systems, the pyridine nitrogen coordinates directly to the metal center, while the exocyclic −NH2 group acts as a bridge to adjacent metal ions, assembling robust 2D polymeric networks 5.

Fig 1. Divergent synthetic pathways of 2-Amino-3-methylpyridine.

Agrochemical Innovations

In the agricultural sector, 2-amino-3-methylpyridine is an indispensable precursor for the synthesis of mesoionic pesticides and nicotinic insecticides [[6]]().

Mechanistic Causality: To synthesize nicotinic acetylcholine receptor agonists (like imidacloprid analogues), the exocyclic amine of 2-amino-3-methylpyridine is first converted to a diazonium salt. Subsequent substitution with a halogen via a Sandmeyer-type reaction yields 2-chloro-3-methylpyridine derivatives. These chlorinated intermediates are highly electrophilic at the methyl position (following radical chlorination to chloromethyl), making them perfect substrates for coupling with various pharmacophores to yield potent, broad-spectrum insecticides [[7]]().

Quantitative Data Summary

The following table summarizes the structure-property relationships when 2-Amino-3-methylpyridine is engineered into different solid-state forms.

| Compound / Complex | Coformer / Metal | Void Volume (ų) | Band Gap (eV) | Primary Application |

| Bis(2-amino-3-methylpyridinium) Fumarate Dihydrate | Fumaric Acid | 39.65 | 4.0035 | High-stability API formulation 2 |

| 2-Amino-3-methylpyridinium 5-Chlorosalicylate | 5-Chlorosalicylic Acid | 118.10 | 2.6577 | Optoelectronic / API intermediate [[2]]() |

| Ag(I) Polymeric Complex | AgNO3 | N/A | N/A | Luminescent / Antibacterial agent 5 |

| cis-[ammine(2-amino-3-picoline)PtCl2] | PtCl2 | N/A | N/A | Cytotoxic Anticancer Drug 4 |

Experimental Protocols

Protocol 1: Thermodynamic Co-Crystallization of API Salts

To achieve a mechanically stable API lattice with a low void surface area, thermodynamic control during crystallization is paramount 3.

-

Preparation: Dissolve 1 molar equivalent of 2-amino-3-methylpyridine and 1 molar equivalent of fumaric acid in 30 mL of absolute ethanol. Rationale: Ethanol is a protic solvent that stabilizes the ionic intermediates during proton transfer without aggressively competing for hydrogen bonds during lattice formation.

-

Equilibration: Stir the mixture at ambient temperature (293 K) for 3 hours to ensure complete proton transfer from the carboxylic acid to the pyridine nitrogen.

-

Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter to remove any nucleation-inducing particulate impurities.

-

Crystallization: Seal the vial and allow the solution to cool slowly and evaporate undisturbed. Rationale: Slow kinetics prevent kinetic trapping, allowing the molecules to arrange into the most thermodynamically stable R22(8) motif.

-

Harvesting: Isolate the clear green block-shaped crystals after 72-96 hours.

Fig 2. Optimized workflow for the thermodynamic crystallization of API salts.

Protocol 2: Synthesis of Ag(I) Coordination Polymeric Networks

-

Reaction: React 2-amino-3-methylpyridine with AgNO3 in a 2:1 molar ratio in a methanol/water solvent system.

-

Coordination: Allow the endocyclic nitrogen to coordinate to the Ag(I) center. Rationale: The endocyclic nitrogen is a softer base compared to the exocyclic amine, making it the kinetically favored coordination site for the soft Ag(I) acid.

-

Polymerization: The nitrate anion ( NO3− ) stabilizes the growing 2D structure by hydrogen bonding with the −NH2 groups, forcing a cis-arrangement that allows the −NH2 to bridge to an adjacent Ag(I) ion 5.

-

Isolation: Filter and wash the resulting luminescent polymeric crystals with cold methanol.

References

-

MDPI (Molecules). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Retrieved from: [Link]

-

Taylor & Francis. Cisplatin and Related Anticancer Drugs: Recent Advances and Insights. Retrieved from:[Link]

-

IUCr Journals. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Retrieved from: [Link]

-

PubMed / NIH. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives. Retrieved from: [Link]

- Google Patents.Mesoionic pesticides (WO2012106495A1).

-

PMC / NIH. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. Retrieved from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2012106495A1 - Mesoionic pesticides - Google Patents [patents.google.com]

- 7. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Building Block: A Detailed Guide to the Synthetic Applications of 2-Amino-3-methylpyridine

Abstract

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals on the utilization of 2-Amino-3-methylpyridine as a versatile building block in organic synthesis. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, providing field-proven insights into its reactivity and application in key synthetic transformations. We will explore its use in the construction of C-N and C-C bonds through seminal reactions such as the Buchwald-Hartwig amination and Sonogashira coupling. Furthermore, its role as a precursor in the synthesis of fused heterocyclic systems, including imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines, will be detailed with step-by-step protocols. This guide is grounded in authoritative references and aims to be a self-validating system for the practical application of 2-Amino-3-methylpyridine in the laboratory.

Introduction: Unveiling the Potential of a Substituted Pyridine

2-Amino-3-methylpyridine, a readily available and relatively inexpensive starting material, has emerged as a valuable scaffold in the synthesis of a diverse array of complex molecules. Its unique electronic and steric properties, arising from the interplay between the amino and methyl substituents on the pyridine ring, govern its reactivity and make it a strategic choice for the construction of novel compounds with potential biological activity. The nucleophilic amino group and the activated pyridine ring provide multiple avenues for functionalization, rendering it a cornerstone in medicinal chemistry and materials science. This guide will provide a deep dive into the practical aspects of harnessing the synthetic potential of this important molecule.

Safety and Handling

2-Amino-3-methylpyridine is a toxic compound if swallowed or in contact with skin and may cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area with copious amounts of water and seek medical attention.

Table 1: Physical and Safety Properties of 2-Amino-3-methylpyridine

| Property | Value |

| CAS Number | 1603-40-3 |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 29-33 °C |

| Boiling Point | 221-222 °C |

| Hazard Statements | H301, H311, H315, H319, H335 |

Core Synthetic Applications: Detailed Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for key synthetic transformations involving 2-Amino-3-methylpyridine. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the underlying chemistry.

N-Arylation Reactions: Forging the C-N Bond

The construction of N-aryl-2-aminopyridine moieties is a fundamental transformation in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods to achieve this.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its mild reaction conditions and broad substrate scope.[2][3]

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), 2-Amino-3-methylpyridine (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[4]

-

Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-methylpyridin-2-amine.

Causality and Insights:

-

Catalyst and Ligand: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos or BINAP are often effective for coupling with heteroaryl amines as they promote the reductive elimination step and stabilize the active Pd(0) species.[5]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation.

C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] To utilize 2-Amino-3-methylpyridine in a Sonogashira reaction, it must first be converted to a suitable halo-pyridine derivative.

The Sandmeyer reaction provides a reliable method to convert an amino group on an aromatic ring to a halide.

Experimental Protocol:

-

Diazotization: To a stirred solution of 2-Amino-3-methylpyridine (10 mmol) in a mixture of concentrated sulfuric acid and water at 0 °C, add a solution of sodium nitrite (11 mmol) in water dropwise, maintaining the temperature below 5 °C.

-

Iodination: In a separate flask, dissolve potassium iodide (15 mmol) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

-

Work-up: Cool the mixture and extract with diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2-iodo-3-methylpyridine by column chromatography.

Caption: Workflow for Sonogashira Coupling.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-iodo-3-methylpyridine (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (0.03 equiv.).[8]

-

Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF (5 mL) followed by a base like triethylamine (2.0 equiv.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-alkynyl-3-methylpyridine.

Causality and Insights:

-

Dual Catalysis: The Sonogashira reaction relies on a synergistic interplay between palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the product, while the copper co-catalyst activates the alkyne.[7]

-

Base: The amine base is crucial for deprotonating the terminal alkyne to form the copper acetylide intermediate and also serves to neutralize the hydrogen halide formed during the reaction.

Cyclization Reactions: Building Fused Heterocyclic Scaffolds

2-Amino-3-methylpyridine is an excellent precursor for the synthesis of various fused heterocyclic systems, which are prevalent in many pharmaceuticals.

Imidazo[1,2-a]pyridines are a class of bicyclic heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Amino-3-methylpyridine (1.0 mmol, 1.0 equiv.) and an α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol, 1.0 equiv.) in ethanol (10 mL).

-

Reaction: Reflux the reaction mixture for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.

Pyrido[2,3-b]pyrazines are another important class of fused heterocycles. Their synthesis can be achieved by the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound.[1][9] While 2-Amino-3-methylpyridine is not a direct precursor, it can be converted to 2,3-diamino-x-methylpyridine through nitration followed by reduction, which then serves as the key intermediate.

Experimental Protocol (from 2,3-diaminopyridine derivative):

-

Reaction Setup: To a solution of the 2,3-diaminopyridine derivative (1.0 mmol) in a solvent mixture of DMF and ethanol, add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol).[1]

-

Reaction: Heat the reaction mixture at 90 °C for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into ice-water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Data Summary and Visualization

Table 2: Representative Reaction Conditions for the Synthesis of 2-Amino-3-methylpyridine Derivatives

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) |

| Buchwald-Hartwig | 2-Amino-3-methylpyridine | Aryl bromide | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 110 | 12-24 |

| Sonogashira | 2-Iodo-3-methylpyridine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | THF/DMF | RT - 50 | 4-12 |

| Imidazo[1,2-a]pyridine | 2-Amino-3-methylpyridine | α-Haloketone | - | Ethanol | Reflux | 4-6 |

| Pyrido[2,3-b]pyrazine | 2,3-Diamino-x-methylpyridine | 1,2-Dicarbonyl | - | DMF/Ethanol | 90 | 2-4 |

subgraph "C-N Bond Formation"

C;

end

subgraph "C-C Bond Formation"

D;

end

subgraph "Fused Heterocycles"

E;

G;

end

style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF

style B fill:#F1F3F4,stroke:#333,stroke-width:1px,color:#202124

style C fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF

style D fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF

style E fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124

style F fill:#F1F3F4,stroke:#333,stroke-width:1px,color:#202124

style G fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124Caption: Synthetic pathways from 2-Amino-3-methylpyridine.

Conclusion